Product packaging for Rafabegron(Cat. No.:CAS No. 244081-42-3)

Rafabegron

Cat. No.: B1680501
CAS No.: 244081-42-3
M. Wt: 402.9 g/mol
InChI Key: FHEYFIGWYQJVDR-ACJLOTCBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of β3-Adrenergic Receptor Agonist Development

The discovery and cloning of the β3-adrenergic receptor in 1989 spurred significant interest in developing selective agonists for therapeutic purposes. nih.govresearchgate.netnih.gov Early research, primarily conducted in rodent models, demonstrated promising anti-obesity and anti-diabetic effects with compounds like BRL37344 and CL316243, which potently increased lipolysis, fat oxidation, and improved glucose uptake. researchgate.netnih.gov However, translating these findings to humans proved challenging, as many early compounds lacked sustained efficacy in human clinical trials for metabolic indications. researchgate.netresearchgate.netnih.govpatsnap.com This highlighted significant differences in β3-AR expression and function between rodents and humans. researchgate.netnih.gov

Rafabegron as a Pioneering β3-Adrenergic Receptor Agonist

This compound was developed by Dainippon (now Sumitomo Pharma Co., Ltd.) in the early 1990s as part of the effort to find effective β3-AR agonists for metabolic diseases. nih.govresearchgate.netpatsnap.comncats.io It is characterized as a potent and selective agonist for both human and rat β3-adrenergic receptors. medkoo.comfrontiersin.org Its development was documented in scientific literature, detailing its chemical structure and in vitro activity. frontiersin.org

Overview of this compound's Initial Therapeutic Designations (Antidiabetic and Antiobesity Agent)

Based on preclinical studies, this compound was initially investigated for its potential as an antidiabetic and antiobesity agent. medkoo.comncats.ioncats.io In preclinical models, this compound demonstrated effects consistent with β3-AR activation, such as reducing white adipose tissue weight by decreasing adipocyte size and increasing the expression of uncoupling protein (UCP)-1 in both brown and white adipose tissues. ncats.ioncats.io These findings supported the hypothesis that stimulating β3-AR could enhance energy expenditure and improve metabolic profiles. ncats.ioncats.io

Preclinical Findings with this compound

EffectObservation in Preclinical Models (e.g., mice, dogs)Source
Reduction in white adipose tissue weightYes ncats.ioncats.io
Decrease in adipocyte sizeYes ncats.ioncats.io
Normalization of TNF-alpha and leptinYes (in mice) ncats.ioncats.io
Increased UCP-1 mRNA in brown adipose tissueYes (threefold increase) ncats.ioncats.io
Increased UCP-1 expression in white adipose tissueYes (20- to 80-fold increase) ncats.ioncats.io
Reduction in body fatYes (in obese beagles) ncats.io

Despite the promising preclinical data, clinical trials investigating this compound for obesity showed limited efficacy. nih.govresearchgate.netpatsnap.comncats.io While some studies indicated a slight increase in 24-hour energy expenditure at the highest dose, there was no significant impact on body weight, body composition, or fasting glucose, insulin (B600854), or free fatty acid concentrations in obese individuals. ncats.iotennessee.edu The lack of significant clinical outcome in obese patients led to the discontinuation of its development for these indications. nih.govresearchgate.netpatsnap.comncats.io Issues such as large interindividual variability in plasma concentrations were noted, suggesting potential challenges with bioavailability. ncats.io

Significance of this compound in Understanding β3-Adrenergic Receptor Biology

The research conducted with this compound, particularly the discrepancy between its preclinical efficacy and limited clinical success for metabolic disorders, provided valuable insights into β3-adrenergic receptor biology in humans. researchgate.netnih.govpatsnap.com It underscored the differences in β3-AR expression and function compared to rodent models and highlighted the complexities of translating findings from animal studies to human physiology. researchgate.netnih.gov The experience with this compound and other early β3-AR agonists contributed to a better understanding of the challenges in targeting this receptor for widespread metabolic benefits and informed the development of subsequent β3-AR agonists, some of which have found clinical application in other areas, such as the treatment of overactive bladder. nih.govresearchgate.netnih.gov this compound's study demonstrated that while β3-AR activation could influence thermogenesis and lipolysis, achieving a clinically meaningful and sustained negative energy balance for weight loss through this mechanism alone was more complex than initially anticipated based on rodent data. patsnap.com

Comparison of β3-AR Agonist Effects in Rodents vs. Humans (Based on general findings including this compound studies)

EffectObserved in RodentsObserved in Humans (Early Trials for Metabolic Indications)Source
Increased LipolysisYesLess pronounced/Inconsistent researchgate.netnih.gov
Increased Thermogenesis/Energy ExpenditureYesModest/Variable increase researchgate.netnih.govncats.iotennessee.edu
Significant Body Weight LossYesGenerally not achieved researchgate.netnih.govpatsnap.com
Improved Glucose Uptake/Insulin SensitivityYesLess pronounced/Inconsistent researchgate.nettennessee.edu

The research on this compound, therefore, serves as a significant case study in the history of β3-AR agonist development, illuminating the translational gap between preclinical models and human clinical outcomes and contributing to the ongoing efforts to understand and target β3-adrenergic receptors for therapeutic gain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClN2O4 B1680501 Rafabegron CAS No. 244081-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEYFIGWYQJVDR-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=CC=C2OCC(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179162
Record name Rafabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244081-42-3
Record name Rafabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244081-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rafabegron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244081423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rafabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAFABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN3E1Q0SU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacological and Biological Investigations of Rafabegron

Mechanism of Action at the Cellular and Molecular Level

Preclinical research into Rafabegron has extensively explored its mechanism of action, focusing on its interactions with specific cellular receptors and the subsequent intracellular signaling events.

This compound's Agonistic Activity Towards β3-Adrenergic Receptors

A key finding in the preclinical characterization of this compound is its role as a selective agonist of the beta-3 adrenergic receptor (β3-AR). ontosight.aimedkoo.commedchemexpress.commedchemexpress.com These receptors are predominantly located in the smooth muscle of the bladder, as well as in adipose tissue. ontosight.aiwikipedia.orgresearchgate.net Activation of β3-ARs in the bladder leads to relaxation of the detrusor muscle, which can increase bladder capacity and potentially reduce the symptoms of overactive bladder. ontosight.aiwikipedia.org Studies have shown this compound to possess high relaxant potency on detrusor smooth muscle from various species, including rats, monkeys, and humans. medkoo.com

Intracellular Signaling Cascades Triggered by this compound

The binding of this compound to β3-adrenergic receptors initiates a cascade of intracellular signaling events that mediate its downstream effects.

The primary signaling pathway associated with β3-AR activation is the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP) pathway. β3-ARs are coupled with G proteins, specifically Gs proteins, which, upon receptor activation, stimulate adenylyl cyclase. wikipedia.org This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, leading to increased intracellular levels of cAMP. wikipedia.orgnews-medical.netcusabio.com Elevated cAMP levels can then activate protein kinase A (PKA), a key enzyme that phosphorylates various intracellular proteins, ultimately leading to cellular responses such as smooth muscle relaxation in the bladder or metabolic changes in adipocytes. news-medical.netcusabio.comkhanacademy.org While the cAMP pathway is generally accepted as the main mechanism for β3-AR-induced detrusor relaxation, some studies suggest that other pathways might also be involved, as inhibitors of adenylyl cyclase or PKA have shown only partial attenuation of the relaxant effects in some contexts. nih.gov

Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation

In Vitro Studies and Cellular Models of this compound Action

In vitro studies using various cellular models have been crucial in understanding the direct effects of this compound at the cellular level.

Assessment of this compound's Efficacy in Adipocyte Models

This compound has been studied for its potential effects on adipocytes, particularly in the context of metabolic disorders like non-insulin dependent diabetes and obesity. medkoo.commedchemexpress.com Preclinical studies, often utilizing rodent models, have investigated the impact of this compound on adipose tissue. For instance, studies in rats have examined the chronic effects of this compound (AJ-9677) on energy expenditure and energy source utilization. medkoo.com Research in diabetic and obese mouse models has indicated that this compound can reduce levels of blood glucose, insulin (B600854), free fatty acids (FFA), and triglycerides. medchemexpress.com In preclinical studies, this compound has been shown to reduce the total weight of white adipose tissues by decreasing adipocyte size. ncats.io

Regulation of Gene Expression in Adipocytes (e.g., UCP-1 mRNA, TNF-alpha, Leptin)

This compound has been shown to influence the expression levels of key genes involved in energy metabolism and adipokine signaling within adipose tissue. In preclinical studies in mice, this compound treatment led to a marked increase in the expression of uncoupling protein (UCP)-1 mRNA in white adipose tissues, showing a significant rise of 20- to 80-fold. ncats.io. Furthermore, UCP-1 mRNA levels in brown adipose tissue were observed to increase threefold ncats.io. Beyond thermogenic markers, this compound's effects were associated with the normalization of tumor necrosis factor-alpha (TNF-alpha) and leptin expression levels in mice ncats.io. TNF-alpha is known to influence the release of leptin from adipocytes nih.govnih.gov.

This compound's Interaction with Cloned β3-Adrenergic Receptors

This compound functions as a β3-adrenergic agonist ncats.io. Studies investigating its interaction with cloned β3-adrenergic receptors have characterized its potency and intrinsic activity. In Chinese hamster ovary (CHO) cells expressing the human β3-adrenergic receptor, this compound demonstrated potent agonistic activity with an EC50 of 0.062 nM and an intrinsic activity of 116% researchgate.net. Potent agonistic activity was also observed at the rat β3-adrenergic receptor (EC50=0.016 nM, IA=110%) researchgate.net. The β3-adrenergic receptor is a G-protein coupled receptor primarily coupled to Gs proteins, leading to increased intracellular cAMP levels upon activation nih.gov.

Comparative Analysis of this compound's In Vitro Potency and Selectivity against Other β-Adrenergic Receptor Subtypes

Assessment of this compound's selectivity profile against other β-adrenergic receptor subtypes has been conducted in vitro. In studies using CHO cells expressing human β1-, β2-, and β3-adrenergic receptors, this compound exhibited significant selectivity for the β3 subtype. It demonstrated 210-fold selectivity over the human β2-adrenergic receptor and 103-fold selectivity over the human β1-adrenergic receptor researchgate.net. This selectivity profile suggests a preferential interaction with the β3-adrenergic receptor compared to the β1 and β2 subtypes.

Table 1: In Vitro Selectivity of this compound at Human β-Adrenergic Receptors

Receptor SubtypeEC50 (nM)Intrinsic Activity (%)Selectivity (Fold) vs. β3-AR
Human β3-AR0.0621161
Human β2-AR>10Not specified>210
Human β1-AR>6.4Not specified>103

Note: Data derived from studies in CHO cells expressing cloned human adrenergic receptors. researchgate.net

In Vivo Studies of this compound in Animal Models

In vivo investigations using animal models, primarily mice, have explored the systemic effects of this compound, particularly on adipose tissue.

Effects of this compound on Adipose Tissue Remodeling and Function

Activation of Brown Adipose Tissue and Thermogenesis in Rodents

This compound has been shown to activate brown adipose tissue (BAT) in rodent models patsnap.com. BAT is a specialized tissue known for its capacity for adaptive thermogenesis, a process that generates heat and expends energy patsnap.comnih.gov. Activation of BAT can lead to increased energy expenditure, which is a potential strategy for combating obesity patsnap.comresearchgate.net. Studies in rodents have revealed that uncoupling protein 1 (UCP-1) is the primary molecule responsible for regulated, inducible uncoupling in mammalian BAT, and its activity is responsive to pharmacological stimulation by β3-AR agonists like this compound patsnap.com.

Upregulation of Uncoupling Protein 1 (UCP-1) Expression in Adipose Tissues

A key mechanism by which β3-AR agonists exert their thermogenic effects is through the upregulation of UCP-1 expression in adipose tissues patsnap.comresearchgate.net. Preclinical studies with this compound have demonstrated a significant increase in UCP-1 expression. In mice, this compound increased the levels of UCP-1 mRNA in brown adipose tissue threefold ncats.ioncats.ioncats.ioncats.io. Furthermore, this compound caused a marked increase in UCP-1 expression in white adipose tissues (WAT), with increases ranging from 20- to 80-fold ncats.ioncats.ioncats.ioncats.io. This induction of UCP-1 in WAT suggests a potential for "beiging" or "browning" of white fat, where WAT acquires characteristics of BAT, contributing to increased thermogenesis nih.govjci.org.

This compound's Impact on Systemic Metabolic Homeostasis

Investigations in preclinical models have also examined this compound's broader effects on systemic metabolic homeostasis, including its influence on glucose, insulin, and lipid profiles.

Modulation of Blood Glucose and Insulin Levels in Diabetic Models

This compound has demonstrated the ability to reduce blood glucose and insulin levels in diabetic and obese mouse models medchemexpress.commedchemexpress.comhoelzel-biotech.com. Studies, particularly in the KK-Ay/Ta diabetic obese mouse model, have investigated the mechanisms underlying these effects medkoo.commedchemexpress.comnih.govmedchemexpress.comhoelzel-biotech.com. These findings suggest that this compound's β3-AR agonism can positively influence glucose homeostasis in states of metabolic dysfunction.

Influence on Free Fatty Acid (FFA) and Triglyceride Profiles

Preclinical data indicate that this compound can reduce levels of free fatty acids (FFAs) and triglycerides medchemexpress.comresearchgate.netmedchemexpress.comhoelzel-biotech.com. FFAs are liberated from triglycerides through lipolysis in adipocytes, a process that can be stimulated by β3-AR activation researchgate.netf1000research.com. These FFAs can then be utilized as an energy source, particularly in thermogenesis researchgate.netf1000research.com. The reduction in circulating FFAs and triglycerides observed with this compound treatment suggests an enhanced lipid metabolism and utilization in preclinical models medchemexpress.comresearchgate.netmedchemexpress.comhoelzel-biotech.com.

Investigations into this compound's Pharmacodynamics in Preclinical Models

Pharmacodynamic studies in preclinical models have aimed to understand the relationship between this compound exposure and its biological effects. These studies have confirmed that this compound acts as a β3-adrenergic agonist, leading to the activation of downstream signaling pathways involved in lipolysis and thermogenesis in adipose tissue researchgate.netresearchgate.netresearchgate.net. The observed increases in UCP-1 expression and improvements in glucose and lipid profiles in rodent models are considered direct pharmacodynamic consequences of β3-AR activation by this compound medchemexpress.comncats.ioresearchgate.netncats.ioncats.ioncats.iomedchemexpress.comhoelzel-biotech.com. While specific detailed pharmacodynamic data like dose-response curves or time-course studies for this compound in preclinical models were not extensively detailed in the search results beyond the general effects described, the consistent observation of its metabolic benefits across various rodent models underscores its pharmacodynamic activity as a β3-AR agonist impacting energy metabolism medkoo.commedchemexpress.comncats.ioresearchgate.netnih.govmedchemexpress.comhoelzel-biotech.com.

Summary of Preclinical Findings

Preclinical EffectObservation in Rodent ModelsRelevant Sections
Activation of Brown Adipose Tissue and ThermogenesisDemonstrated activation of BAT and potential for increased energy expenditure.2.3.1.2
Upregulation of UCP-1 Expression in Adipose TissuesIncreased UCP-1 mRNA in BAT (3-fold) and marked increase in WAT (20-80-fold).2.3.1.3
Modulation of Blood Glucose and Insulin LevelsReduction in blood glucose and insulin levels in diabetic models.2.3.2.1
Influence on Free Fatty Acid and Triglyceride ProfilesReduction in levels of FFAs and triglycerides.2.3.2.2
Amelioration of Insulin Resistance (e.g., KK-Ay/Ta mice)Improved insulin sensitivity and reduced glucose, insulin, FFA, and triglyceride levels.2.3.2.3
Pharmacodynamic ActivityActs as a β3-AR agonist, leading to metabolic benefits like increased UCP-1 and improved lipid/glucose profiles.2.3.3, 2.3.1.3, 2.3.2.1, 2.3.2.2, 2.3.2.3

Clinical Research and Translational Challenges of Rafabegron

Clinical Investigations of Rafabegron's Metabolic Effects in Humans

Clinical trials were conducted to evaluate this compound's impact on metabolic parameters in humans, particularly focusing on energy expenditure and fat oxidation.

Evaluation of this compound's Influence on Whole-Body Energy Expenditure

In human clinical trials, this compound demonstrated a modest effect on whole-body energy expenditure. At its highest tested dose, this compound was observed to slightly increase 24-hour energy expenditure in obese individuals. ncats.ionih.gov One study reported an increase of approximately 50 kcal/day at the highest dose in obese men and women. nih.gov While statistically significant elevations in total energy expenditure were observed in some studies involving beta3-adrenergic agonists, including potentially this compound, this did not translate into a biologically meaningful negative energy balance sufficient to cause measurable body weight loss over the study duration. patsnap.com

Assessment of this compound's Impact on Fat Oxidation and Respiratory Quotient

The assessment of this compound's influence on fat oxidation and respiratory quotient (RQ) in human clinical trials yielded less favorable results. Respiratory Quotient is a measure calculated from the ratio of carbon dioxide produced to oxygen consumed, reflecting the type of substrate being metabolized; a lower RQ indicates higher fat oxidation, while a higher RQ indicates higher carbohydrate oxidation. ontosight.ainih.govmdpi.com Clinical trials investigating this compound's effects on energy metabolism in obese individuals found that it had no significant effect on 24-hour respiratory quotient or fat oxidation. ncats.ioncats.io

Outcomes and Efficacy Profiles in Human Clinical Trials

The clinical efficacy of this compound in treating metabolic disorders in humans was evaluated in various trials, with specific attention to obesity and diabetes management.

Lack of Significant Clinical Efficacy of this compound in Obesity Treatment

Despite its potential demonstrated in preclinical models, this compound did not show significant clinical efficacy in promoting body weight loss in human clinical trials. ncats.iopatsnap.com The observed increases in energy expenditure were not sufficient to achieve a negative energy balance that would result in measurable weight reduction over the duration of the studies. patsnap.com This lack of significant weight loss in humans, despite some evidence of increased energy expenditure, contributed to the decision to discontinue further development of this compound for obesity treatment. ncats.io

Observations on this compound's Efficacy in Diabetes Management

This compound was also investigated as a potential agent for diabetes management. ncats.ioncats.io While preclinical studies suggested potential benefits, clinical trial data regarding this compound's efficacy specifically in diabetes management in humans are limited in the provided search results. Some beta3-adrenergic agonists have shown promise in improving glucose metabolism and insulin (B600854) sensitivity in human studies, but specific detailed outcomes for this compound in large-scale diabetes trials are not extensively reported in the available information. nih.govmdpi.comuky.edu However, its development was ultimately discontinued (B1498344), suggesting that any observed benefits were likely not substantial enough for continued clinical pursuit for either obesity or diabetes. ncats.io

Pharmacokinetic Variability and its Clinical Implications for this compound

Analysis of Interindividual Variability in this compound Plasma Concentrations

Clinical studies investigating this compound revealed considerable interindividual variability in plasma concentrations. ncats.io This variability was observed in acute studies. ncats.io

Hypothesized Link Between Pharmacokinetic Variability and Clinical Efficacy

The large interindividual variability in this compound plasma concentrations observed in acute clinical studies indicated potential issues with bioavailability and, consequently, efficacy. ncats.io This suggested a possible correlation between the inconsistent drug levels in the bloodstream and the variability in observed clinical responses.

Discontinuation of this compound's Clinical Development

The further development of this compound was discontinued. ncats.io

Rationale for Development Cessation Based on Clinical Trial Data

The decision to discontinue the development of this compound was based on data from clinical trials. ncats.io Specifically, the lack of a significant effect on 24-hour respiratory quotient or fat oxidation, coupled with only a slight increase in 24-hour energy expenditure at the highest dose tested, contributed to this decision. ncats.ioncats.io The observed large interindividual variability in plasma concentrations also indicated potential problems with achieving consistent efficacy. ncats.io

Comparative Analysis of Preclinical Success vs. Clinical Failure of this compound

Preclinical studies of this compound showed promising results. It demonstrated a reduction in the total weight of white adipose tissues by decreasing adipocyte size and was associated with the normalization of tumor necrosis factor-alpha and leptin expression levels in mice. ncats.ioncats.io Preclinical data also indicated a marked increase in the expression of uncoupling protein (UCP)-1 in white adipose tissues (20- to 80-fold) and a threefold increase in UCP-1 mRNA levels in brown adipose tissue. ncats.ioncats.io

However, this preclinical success did not translate effectively into clinically meaningful outcomes in humans. patsnap.com Despite the statistically significant elevation in total energy expenditure observed pharmacologically, it did not result in a biologically significant negative energy balance or measurable body weight loss over the duration of the clinical study. patsnap.com This lack of translation from preclinical efficacy to clinical effectiveness in humans ultimately led to the discontinuation of its development. ncats.iopatsnap.com this compound is noted as one of several β3-selective molecules that did not provide significant weight loss in clinical trials, despite promising preclinical data. patsnap.com

Comparative Clinical Context of this compound with Other β3-Adrenergic Agonists

This compound belongs to the class of beta-3 adrenergic agonists. ncats.ioncats.io This class of drugs targets the β3-adrenergic receptor, which is involved in various physiological processes, including the relaxation of the detrusor muscle in the bladder and metabolic functions in adipose tissue. nih.govekb.eg

Distinctions and Similarities with Clinically Approved β3-AR Agonists (e.g., Mirabegron)

Mirabegron (B1684304) is a clinically approved β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB). wikipedia.orgnih.gov Both this compound and Mirabegron act on the β3-adrenergic receptor. ncats.ioncats.iowikipedia.orgnih.gov

A key distinction lies in their clinical outcomes and approved indications. While Mirabegron has demonstrated efficacy in treating OAB symptoms such as urgency, increased micturition frequency, and urge urinary incontinence, leading to its approval ekb.egnih.gov, this compound's development for metabolic indications like antidiabetes and antiobesity was discontinued due to a lack of significant clinical efficacy in humans ncats.iopatsnap.com.

Pharmacokinetically, Mirabegron is administered once daily and reaches steady-state concentrations within seven days. nih.gov Its oral bioavailability is between 29-35% and it is approximately 71% bound to human plasma proteins. nih.gov Mirabegron undergoes extensive metabolism in the liver, with multiple metabolic pathways involved, and is excreted through both urine and feces. nih.govresearchgate.net While interindividual variability in plasma exposure for Mirabegron has been noted, it has been more successfully managed for its approved indication compared to the challenges faced during this compound's development for metabolic disorders. researchgate.net

Analysis of Translational Gaps in β3-Adrenergic Receptor Agonist Development for Metabolic Disorders

The development history of β3-adrenergic receptor agonists for metabolic disorders, including the experience with this compound, has revealed several key translational gaps. One significant challenge is the difference in β3-AR expression and function between rodent models and humans. patsnap.comnih.govnih.gov While β3-AR agonists effectively activate brown adipose tissue (BAT) and induce thermogenesis, lipolysis, and improved glucose metabolism in rodents, these effects have not consistently translated to significant body weight loss in humans. patsnap.comjci.orgjci.orgmurraystate.edu

Another factor contributing to the translational gap is the relatively small contribution of adaptive thermogenesis to total energy expenditure in adult humans living at thermoneutrality compared to rodents housed at lower temperatures. patsnap.comnih.gov Although pharmacologically mediated increases in total energy expenditure have been observed with β3-AR agonists in humans, this has not resulted in a biologically meaningful negative energy balance sufficient to cause measurable weight loss over the duration of clinical studies. patsnap.com

Furthermore, challenges related to the pharmacokinetic properties of β3-AR agonists in humans, such as variable oral bioavailability, may have also played a role in the lack of efficacy observed in some clinical trials. researchgate.netncats.ioncats.io Acute studies with this compound, for instance, showed large interindividual variability in plasma concentrations. ncats.ioncats.io

The potential for off-target binding, particularly to β1 and β2 adrenergic receptors, has also been a concern in the development of selective β3-AR agonists, as this can lead to cardiovascular side effects. jci.orgnih.govmurraystate.edufrontiersin.org While this compound was developed as a β3-adrenergic agonist, the need for high selectivity to avoid such effects is a general challenge in this class of compounds for metabolic indications. jci.orgnih.govfrontiersin.org

Lessons Learned from this compound's Clinical Trajectory for Future β3-AR Drug Candidates

The clinical trajectory of this compound and other β3-AR agonists in development for metabolic disorders has provided valuable lessons for future drug candidates targeting this pathway.

Firstly, the experience underscores the critical need for a better understanding of human BAT biology and its contribution to energy metabolism. patsnap.comnih.govjci.org Future research should focus on identifying strategies to enhance the thermogenic capacity of human adipose tissue and improve the translation of preclinical findings. patsnap.comnih.gov

Secondly, the development failures highlight the importance of designing compounds with improved pharmacokinetic profiles in humans, ensuring adequate and consistent systemic exposure to the target receptor. researchgate.netncats.ioncats.io

Thirdly, achieving high selectivity for the β3-AR over β1 and β2 subtypes is crucial to minimize off-target effects, particularly on the cardiovascular system. jci.orgnih.govnih.govfrontiersin.org Future drug design efforts should prioritize this selectivity profile.

Finally, the limited efficacy of β3-AR agonists as monotherapies for significant weight loss suggests that future approaches for treating metabolic disorders might involve combination therapies targeting multiple pathways involved in energy balance and glucose homeostasis. murraystate.edu While this compound's development for metabolic conditions was discontinued, the knowledge gained from its clinical trials contributes to the ongoing efforts to develop effective therapies for these complex diseases. patsnap.comresearchgate.netncats.io The subsequent success of β3-AR agonists like mirabegron in treating overactive bladder, where the β3-AR plays a significant role in bladder smooth muscle relaxation, demonstrates the validity of targeting this receptor for other indications and provides further insights into its pharmacology in humans. researchgate.netontosight.ainih.govnih.govwikipedia.orgdroracle.aidrugbank.comnih.govdovepress.comnih.govnih.gov

Advanced Research Methodologies and Future Research Directions for Rafabegron

Computational Approaches in β3-Adrenergic Receptor Agonist Discovery

Computational methods play a significant role in the discovery and optimization of β3-adrenergic receptor agonists. researchgate.netnih.govresearchgate.netresearchgate.net These approaches help in understanding the molecular basis of receptor activation and in screening large databases of compounds to find potential drug candidates. researchgate.netnih.govingentaconnect.com

Ligand-Based Pharmacophore Modeling Applied to β3-Adrenergic Receptors

An example of a ligand-based pharmacophore model for β3-AR agonists might include features such as two hydrophobic interactions, two hydrogen bond donors, one hydrogen bond acceptor, and a positively ionizable area, along with exclusion volumes to define the shape of the binding site. researchgate.net Alignment of known agonists like mirabegron (B1684304) to such models helps validate their predictive capability. researchgate.net

Virtual Screening Methodologies for Identifying Novel β3-Adrenergic Receptor Ligands

Virtual screening is a computational technique used to search large chemical libraries for potential drug candidates. researchgate.netresearchgate.netingentaconnect.commdpi.com When applied to β3-adrenergic receptors, virtual screening methodologies often employ pharmacophore models or docking simulations to predict how well compounds might bind to the receptor. researchgate.netnih.govresearchgate.netingentaconnect.com Prospective virtual screening involves using these models to identify novel compounds from databases, followed by experimental validation of their biological activity. nih.govresearchgate.net This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov

Virtual screening workflows can involve multiple steps, including initial high-throughput virtual screening (HTVS), followed by more precise docking simulations (e.g., Glide SP and Glide XP) to refine binding affinity predictions. ingentaconnect.com The effectiveness of virtual screening techniques is often evaluated using enrichment factor calculations, which measure the ability of the method to prioritize active compounds. ingentaconnect.com

Molecular Docking and Dynamics Simulations for Elucidating Rafabegron-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a receptor. researchgate.netnih.govresearchgate.netnih.gov For β3-adrenergic receptors, docking studies aim to determine how agonists like this compound interact with specific amino acid residues within the receptor's binding pocket. nih.govnih.govnih.gov These interactions often involve hydrogen bonds, π-π stacking, and hydrophobic contacts. nih.gov Specific residues such as Asp117, Arg315, Asn332, Phe308, Val118, Val121, Ala197, Phe198, Ala199, Phe309, and Phe328 have been identified as important for the binding of β3-AR agonists. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-receptor interactions over time, accounting for the flexibility of both the ligand and the receptor. nih.govplos.orgmdpi.comresearchgate.net These simulations can reveal the stability of the ligand-receptor complex and the role of factors like internal water molecules in stabilizing binding interactions. plos.orgmdpi.com MD simulations can also help in understanding conformational changes in the receptor upon ligand binding, which are crucial for receptor activation. plos.org While crystal structures of β3-AR have been challenging to obtain, homology models based on related receptors like the β2-AR are often used for docking and MD simulations. nih.govnih.govnih.govnih.gov Recent advancements in techniques like cryo-electron microscopy have provided structures of β3-AR bound to agonists, further aiding computational studies. rcsb.org

Exploration of Novel Therapeutic Applications and Combination Strategies for this compound

Beyond its initial development for metabolic disorders, the therapeutic potential of this compound and other β3-adrenergic receptor agonists is being explored in other conditions where β3-ARs play a role. nih.govnih.govresearchgate.net Additionally, research is investigating the potential synergistic effects of combining this compound with other adrenergic receptor agonists. google.com

Investigation of this compound's Potential in Other β3-Adrenergic Receptor-Related Conditions (e.g., Overactive Bladder)

The β3-adrenergic receptor is expressed in various tissues, including the urinary bladder, where its activation leads to relaxation of the detrusor muscle. nih.govresearchgate.netnih.govwikipedia.org This effect makes β3-AR agonists potential therapeutic agents for conditions like overactive bladder (OAB), which is characterized by symptoms such as urgency, frequency, and incontinence. nih.govnih.govnih.govresearchgate.net While other β3-AR agonists like mirabegron and vibegron (B611683) have been approved for OAB, the potential of this compound in this area has also been noted. nih.govnih.govresearchgate.netnih.govnih.govsemanticscholar.org Research into this compound's effects on bladder function could reveal its utility in managing OAB symptoms. nih.govsemanticscholar.org

Synergistic Therapeutic Approaches: this compound in Combination with Other Adrenergic Receptor Agonists (e.g., β2-AR agonists)

Exploring combination therapies involving this compound and other adrenergic receptor agonists, such as β2-adrenergic receptor agonists, represents a potential future research direction. google.com β2-adrenergic receptors are also G protein-coupled receptors and are targets for conditions like asthma and chronic obstructive pulmonary disease. nih.gov While β2-agonists primarily act on different tissues than β3-agonists, investigating potential synergistic effects in conditions where both receptor subtypes might be involved could lead to novel therapeutic strategies. google.com For example, research is exploring combinations of β2- and β3-adrenergic receptor agonists for conditions like type 2 diabetes. google.com Such combinations could potentially offer enhanced therapeutic benefits or a broader spectrum of activity compared to monotherapy.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5493324
β3-adrenergic receptor399889
β2-adrenergic receptor24833

Data Table Example (Illustrative based on search results)

While specific detailed efficacy data for this compound in clinical trials was not extensively available within the search results for inclusion under the strict outline constraints (which exclude dosage/administration and safety/adverse effects), the search results did provide information about the outcomes of some studies. For instance, this compound showed a slight increase in energy expenditure in obese individuals but did not result in significant changes in weight or other metabolic parameters in that specific trial. nih.govtennessee.edu

Here is an illustrative table format based on the type of data that might be generated from research findings, even if comprehensive data for this compound across all potential applications was not found within the strict search parameters:

Study/Application AreaKey Finding (Illustrative)Reference
Anti-obesity/Anti-diabeticSlight increase in energy expenditure observed in one trial. nih.govtennessee.edu nih.govtennessee.edu
Overactive BladderPotential therapeutic agent (based on β3-AR target). nih.govsemanticscholar.org nih.govsemanticscholar.org

Repurposing Studies of this compound for Unrelated Disease Targets (e.g., Antiviral Screening)

The concept of drug repurposing, which involves investigating existing drugs for new therapeutic uses, has gained traction as a strategy to accelerate drug development researchgate.net. While the primary focus for this compound has been on metabolic and urinary disorders due to the prominent expression of β3-AR in adipose tissue and the bladder, the widespread distribution of β3-AR in various tissues, including the brain and cardiovascular system, suggests potential for broader applications patsnap.commdpi.comresearchgate.net.

Although specific published studies detailing the repurposing of this compound itself for antiviral screening or other unrelated disease targets were not prominently found in the search results, the general principle of repurposing β3-AR agonists has been demonstrated with other compounds in this class. For instance, solabegron, initially intended for diabetes, was repurposed for overactive bladder syndrome nih.govresearchgate.net. Similarly, amibegron (B1667048) was explored for treating depression, leveraging the expression of β3-AR in the brain nih.gov.

The lack of extensive published data on this compound's repurposing for antiviral screening does not preclude this as a potential future research direction. High-throughput virtual screening approaches, which have been successfully applied to identify potential inhibitors of viral targets like SARS-CoV-2 enzymes using libraries of approved or well-characterized drugs, represent a methodology that could be applied to this compound semanticscholar.org. Identifying potential off-target interactions of this compound with proteins involved in viral replication or host-pathogen interactions could uncover novel therapeutic avenues. However, such studies would require detailed in silico analyses followed by rigorous in vitro and in vivo validation.

Fundamental Insights into β3-Adrenergic Receptor Pharmacology through this compound Studies

Studies involving this compound, alongside other β3-AR agonists, have contributed to a deeper understanding of the fundamental pharmacology of the β3-AR. This includes insights into how the receptor interacts with ligands and the downstream signaling cascades initiated upon activation.

The β3-AR, like other adrenergic receptors, belongs to the superfamily of G protein-coupled receptors (GPCRs) nih.govteachmephysiology.com. GPCRs are characterized by a structure containing seven transmembrane domains teachmephysiology.commdpi.comencyclopedia.pub. Upon agonist binding, GPCRs undergo conformational changes that facilitate coupling with heterotrimeric G proteins, typically Gαs for β-ARs, leading to the activation of adenylyl cyclase and increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.comteachmephysiology.comencyclopedia.pubontosight.ai.

Characterizing Receptor Conformation and Ligand-Binding Dynamics

Understanding the precise conformational changes that occur in the β3-AR upon this compound binding is crucial for rational drug design. While obtaining high-resolution structures of GPCRs has historically been challenging, recent advancements, such as cryogenic electron microscopy (cryo-EM), have provided unprecedented detail into GPCR structure and activation mechanisms nih.govnobelprize.org.

Although cryo-EM structures specifically of this compound bound to the β3-AR were not highlighted in the search results, studies with other β3-AR agonists like mirabegron have provided valuable insights. For instance, the cryo-EM structure of the β3-AR-Gs signaling complex with mirabegron revealed how the agonist binding to the orthosteric site induces receptor activation nih.gov. This research indicated that the narrower exosite in the β3-AR creates a specific pocket for mirabegron, and that both the exosite shape and amino acid substitutions contribute to ligand selectivity among β-AR subtypes nih.gov.

Molecular dynamics simulations are another powerful tool used to study the dynamic nature of receptor-ligand interactions and conformational changes over time nih.govmdpi.com. Studies using these techniques with β-ARs have shown that ligand binding involves a sequence of conformational changes occurring rapidly, altering binding poses mdpi.com. Applying these advanced structural and computational techniques to this compound could provide specific details about its interaction with the β3-AR, including the key residues involved and the dynamic process of receptor activation.

Advancements in G Protein-Coupled Receptor (GPCR) Structure-Function Research

Research on β3-AR agonists, including this compound, contributes to the broader field of GPCR structure-function research. The β3-AR exhibits some unique characteristics compared to β1- and β2-ARs, such as being relatively resistant to short-term agonist-promoted desensitization due to a lack of phosphorylation sites for certain kinases mdpi.commdpi.comencyclopedia.pub. This difference in desensitization mechanisms is an important area of study in GPCR biology.

Studies involving chimeric β2/β3-AR receptors have been used to delineate molecular determinants involved in desensitization and sequestration, providing insights into the structural features that govern these processes mdpi.commdpi.com. Furthermore, research into the coupling of β3-ARs to different G proteins (e.g., potential coupling to Gi proteins in certain tissues) expands our understanding of GPCR signaling diversity mdpi.comnih.gov.

The insights gained from studying this compound and other β3-AR agonists, particularly regarding ligand selectivity, receptor activation, and differential signaling pathways, contribute to the growing body of knowledge about GPCRs. This fundamental research is crucial for the rational design of more selective and effective drugs targeting GPCRs.

Methodological Refinements for Translating β3-Adrenergic Receptor Agonist Research

Translating promising preclinical findings with β3-AR agonists, including this compound, into successful clinical outcomes has been challenging, particularly for metabolic indications patsnap.comnih.govmdpi.com. This has highlighted the need for methodological refinements in preclinical research and translational strategies.

Early β3-AR agonists showed anti-obesity and anti-diabetic effects in rodent models, but these effects did not translate effectively to humans nih.govresearchgate.net. This discrepancy was attributed, in part, to differences in the presence and function of brown adipose tissue (BAT) and the relative roles of β-AR subtypes in lipolysis between rodents and humans researchgate.netguidetopharmacology.org.

Development of Enhanced In Vivo Models for Assessing Metabolic Effects of β3-AR Agonists

The limitations of traditional rodent models for predicting the metabolic efficacy of β3-AR agonists in humans underscore the need for improved in vivo models. While rodent models, such as diabetic and obese mouse models, have been used to demonstrate this compound's ability to reduce blood glucose, insulin (B600854), free fatty acids (FFA), and triglyceride levels, their translational value for obesity and type 2 diabetes in humans has been limited medchemexpress.commedchemexpress.com.

Research with other β3-AR agonists like mirabegron has utilized high-fat diet-induced obese mice to study effects on body weight, adiposity, and glucose homeostasis, demonstrating the promotion of white adipose tissue (WAT) browning and increased expression of uncoupling protein 1 (UCP1) nih.govnih.gov. However, the extent to which these findings in mice accurately predict human responses remains a key challenge.

Developing enhanced in vivo models could involve:

Utilizing non-human primate models, which may more closely mimic human metabolic physiology and β3-AR distribution and function.

Creating humanized mouse models with transplanted human adipose tissue or genetically modified to express human β3-AR.

Employing more sophisticated rodent models that better reflect the complexity of human metabolic diseases, potentially incorporating elements like gut microbiota influence or specific genetic backgrounds relevant to human conditions.

Furthermore, refining the endpoints measured in in vivo studies to better align with clinically relevant outcomes for metabolic diseases is crucial.

Strategies for Overcoming Preclinical-to-Clinical Translational Discrepancies in β3-AR Agonist Development

The translational discrepancies observed with β3-AR agonists highlight several key challenges, including differences in ligand selectivity, species-specific differences in receptor expression and function, and genetic polymorphisms researchgate.netnih.gov.

Strategies to overcome these discrepancies include:

Improved Ligand Selectivity: Developing agonists with higher selectivity for the human β3-AR over β1- and β2-ARs is essential to minimize off-target effects, particularly on the cardiovascular system nih.govmdpi.com.

Understanding Species Differences: Detailed comparative studies of β3-AR expression, signaling, and function in relevant human tissues versus preclinical models are necessary to better predict human responses researchgate.netguidetopharmacology.orgnih.gov. This includes understanding the differential roles of β-AR subtypes in metabolic processes across species.

Addressing Genetic Variability: Investigating the impact of genetic polymorphisms in the ADRB3 gene on receptor function and individual responses to agonists can help identify patient populations most likely to benefit from treatment researchgate.netnih.gov.

Utilizing Translational Biomarkers: Identifying and validating biomarkers that can bridge preclinical findings and clinical outcomes is critical. For metabolic effects, this could involve biomarkers of BAT activity, lipolysis, or glucose metabolism that are reliably measurable in both animal models and humans.

Advanced Modeling and Simulation: Employing physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling and simulation can help integrate data from in vitro and in vivo studies across species to predict human pharmacokinetics and pharmacodynamics more accurately nih.gov.

The development history of β3-AR agonists for metabolic diseases, including the experience with compounds like this compound, serves as a valuable case study in translational pharmacology, emphasizing the need for tailored and flexible approaches to bridge the gap between preclinical research and clinical success nih.gov.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Rafabegron, and how are they validated in preclinical models?

  • Methodological Answer: Researchers should design in vitro receptor-binding assays (e.g., β3-adrenergic receptor affinity tests) and compare results with known agonists/antagonists. Dose-response curves and selectivity profiling are critical to confirm specificity . For in vivo validation, use animal models (e.g., bladder hyperactivity) with controlled variables like age, sex, and dosage regimens. Include positive/negative controls to mitigate confounding factors .

Q. How is this compound’s metabolic stability assessed in early-phase research?

  • Methodological Answer: Employ liver microsome assays (human/rodent) to measure metabolic half-life (t½) and identify major metabolites via LC-MS/MS. Cross-validate findings with in silico tools (e.g., molecular docking for CYP450 interactions) to predict drug-drug interaction risks. Ensure reproducibility by triplicate experiments and statistical validation (e.g., ANOVA for inter-group variability) .

Q. What experimental designs are optimal for evaluating this compound’s efficacy in phase II trials?

  • Methodological Answer: Use randomized, double-blind, placebo-controlled trials with stratified sampling (e.g., by age, comorbidities). Primary endpoints (e.g., reduction in urinary frequency) must align with regulatory guidelines. Power analysis should determine sample size to achieve ≥80% statistical power. Secondary endpoints (e.g., quality-of-life metrics) require validated questionnaires like ICIQ-OAB .

Advanced Research Questions

Q. How can contradictory data on this compound’s off-target effects be resolved across studies?

  • Methodological Answer: Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate data from heterogeneous studies. Use subgroup analysis to isolate variables (e.g., dosage, population demographics). Conflicting results may arise from assay sensitivity—validate via orthogonal methods (e.g., CRISPR-edited cell lines to confirm receptor specificity) .

Q. What computational strategies improve the predictive modeling of this compound’s long-term safety profile?

  • Methodological Answer: Integrate pharmacovigilance data (e.g., FAERS database) with machine learning models (e.g., random forests) to identify rare adverse events. Train models on covariates like pharmacokinetic parameters and patient genomics. Validate predictions using prospective cohort studies with time-to-event analysis (Cox proportional hazards model) .

Q. How do researchers address interspecies variability in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) translation?

  • Methodological Answer: Apply allometric scaling to adjust doses between species, incorporating factors like body surface area and metabolic rate. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human PK profiles. Cross-validate with microdosing studies in healthy volunteers for first-in-human extrapolation .

Key Considerations for Research Design

  • Hypothesis Testing: Frame questions as null/alternative hypotheses (e.g., "this compound does not affect cardiac β1-receptors") to enable statistical inference .
  • Data Transparency: Share raw datasets and analysis scripts via repositories like Figshare or Zenodo, adhering to FAIR principles .
  • Ethical Compliance: Obtain IRB approval for human studies and follow ARRIVE guidelines for animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rafabegron
Reactant of Route 2
Rafabegron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.